Acetic acid, 4-(butylnitrosamino)butyl ester

Description

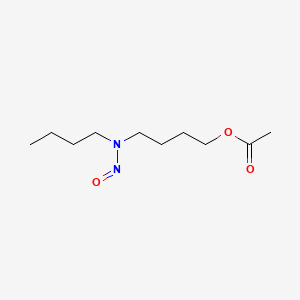

Chemical Structure and Properties Acetic acid, 4-(butylnitrosamino)butyl ester (CAS: Not explicitly listed in evidence; referred to as "4-(BUTYLNITROSAMINO)BUTYL ACETATE" in ) is a nitrosamine-containing ester with the molecular formula C₁₀H₂₀N₂O₃ and a molecular weight of 216.2 g/mol . Structurally, it consists of a butyl ester backbone linked to a nitrosamino group (N-nitroso) at the 4-position (Figure 1). Nitrosamines are well-documented carcinogens, and this compound exhibits mutagenic properties, as demonstrated in bacterial reverse mutation assays (1 µmol/plate induced mutations in Salmonella strains) .

Properties

CAS No. |

52731-39-2 |

|---|---|

Molecular Formula |

C10H20N2O3 |

Molecular Weight |

216.28 g/mol |

IUPAC Name |

4-[butyl(nitroso)amino]butyl acetate |

InChI |

InChI=1S/C10H20N2O3/c1-3-4-7-12(11-14)8-5-6-9-15-10(2)13/h3-9H2,1-2H3 |

InChI Key |

VPVMXPNDQVJRRA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CCCCOC(=O)C)N=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of acetic acid, 4-(butylnitrosamino)butyl ester typically involves the esterification of acetic acid with 4-(butylnitrosamino)butanol. This reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.

Chemical Reactions Analysis

Acetic acid, 4-(butylnitrosamino)butyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: It can be reduced to form alcohols or amines.

Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Acetic acid, 4-(butylnitrosamino)butyl ester has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid, 4-(butylnitrosamino)butyl ester involves its interaction with molecular targets such as enzymes and receptors. The nitroso group in the compound can form covalent bonds with nucleophilic sites in proteins, leading to modifications in their structure and function. This can result in various biological effects, including inhibition of enzyme activity and modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nitrosamine Derivatives

(a) 1-Butanol, 4-(Butylnitrosamino)-

- Structure: Lacks the acetic acid ester group but retains the nitrosamino-butyl chain.

- Key Difference : Absence of ester functionality reduces polarity compared to the target compound.

(b) Acetic Acid, Trifluoro-, 4-(Nitroso-2-Propenylamino)Butyl Ester (CAS: 61468-80-2)

- Structure: Features a trifluoroacetyl group instead of acetic acid and a propenyl-linked nitrosamino group.

- Molecular Formula : C₉H₁₃F₃N₂O₃; higher molecular weight (254.2 g/mol ) due to fluorine substitution .

- Reactivity: Trifluoro groups may enhance stability or alter metabolic pathways compared to non-fluorinated analogs.

Butyl Esters of Carboxylic Acids

(a) n-Butyl Acetate (CAS: 123-86-4)

- Structure: Simple ester lacking nitrosamino groups.

- Applications : Widely used as a solvent in coatings and inks due to moderate volatility and low toxicity .

- Safety: Non-carcinogenic; primarily an irritant at high concentrations .

(b) Butyl p-Hydroxybenzoate (CAS: 94-26-8)

Cytotoxic Esters in Pharmaceutical Research

(a) Butyl Ester Derivatives of Chroman-4-one

- Structure: Benzylidene-substituted chromanone esters (e.g., compound 5i in ).

- Activity : Demonstrated 3-fold higher cytotoxicity against MDA-MB-231 breast cancer cells than etoposide .

(b) Butyl (5-Oxopyrrolidine-2-Carbonyl)-D-Leucinate

Data Tables

Table 1: Structural and Toxicological Comparison

Key Findings and Implications

- Nitrosamine Impact: The presence of the N-nitroso group in this compound is the primary driver of its mutagenicity and carcinogenicity, distinguishing it from non-nitrosamine esters like n-butyl acetate .

- Structural Modifications : Substitutions (e.g., trifluoroacetyl groups) can alter stability and toxicity, warranting further study for risk assessment .

- Industrial vs. Biomedical Use : While simple esters dominate industrial applications, nitrosamine-containing compounds are restricted to research due to safety concerns .

Notes

- Handling Precautions: this compound requires strict containment to prevent exposure, as per hazardous waste guidelines .

Biological Activity

Acetic acid, 4-(butylnitrosamino)butyl ester, is a nitrosamine compound that has garnered interest in the field of toxicology and cancer research due to its potential biological activities. Nitrosamines are known for their carcinogenic properties, and understanding the biological activity of this specific ester can provide insights into its role in health and disease.

Chemical Structure and Properties

- Chemical Formula : C₁₁H₁₅N₃O₂

- Molecular Weight : 219.26 g/mol

- IUPAC Name : this compound

Carcinogenic Potential

Research indicates that nitrosamines, including this compound, exhibit significant carcinogenic activity. A study highlighted that exposure to nitrosamines can lead to DNA damage and mutations, which are critical steps in the carcinogenesis process. The compound's structure facilitates the formation of reactive species that can interact with cellular macromolecules, leading to adverse biological effects .

The biological activity of this compound is primarily attributed to its ability to form DNA adducts. These adducts can disrupt normal cellular functions and lead to uncontrolled cell proliferation. The mechanism involves:

- Formation of Nitrosating Agents : Under acidic conditions, the compound can generate nitrosating agents that modify DNA bases.

- Induction of Oxidative Stress : It may also induce oxidative stress by generating reactive oxygen species (ROS), further contributing to cellular damage .

Study on Carcinogenicity

A notable study published in the Journal of Organic Chemistry examined the carcinogenic effects of various nitrosamines, including this compound. Mice exposed to high doses developed tumors in several organs, suggesting a strong link between exposure and cancer development. The study utilized histological analysis to confirm tumor presence and assessed the dose-response relationship .

Mutagenicity Testing

In another investigation, this compound was subjected to Ames testing to evaluate its mutagenic potential. Results indicated a significant increase in mutation frequency in Salmonella typhimurium strains exposed to the compound, reinforcing its classification as a mutagenic agent .

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic methodologies are recommended for preparing acetic acid, 4-(butylnitrosamino)butyl ester, and what analytical techniques validate its structural integrity?

- Methodological Answer : The compound can be synthesized via Fischer esterification , where glacial acetic acid reacts with 4-(butylnitrosamino)butanol under acidic catalysis (e.g., H₂SO₄) . Post-synthesis, structural validation requires multimodal characterization :

- NMR spectroscopy (¹H/¹³C) to confirm ester linkage and nitroso group placement.

- Gas chromatography-mass spectrometry (GC-MS) with non-polar columns (e.g., OV-1 or SE-30) to assess purity and retention indices .

- Infrared spectroscopy (IR) to verify carbonyl (C=O) and nitroso (N=O) functional groups.

Q. What physicochemical properties (e.g., logP, solubility) are critical for handling this compound in organic reactions?

- Methodological Answer :

- logP : Estimated at ~2.5–3.0 (via computational tools like EPI Suite), indicating moderate hydrophobicity. This influences solvent selection (e.g., dichloromethane or ethyl acetate for extraction) .

- Solubility : Miscible with polar aprotic solvents (e.g., DMF, DMSO) but limited in water (<1 mg/mL), necessitating dissolution protocols for in vitro assays.

- Stability : Monitor decomposition under UV light or elevated temperatures using HPLC-PDA to detect nitroso degradation products .

Advanced Research Questions

Q. How does the butylnitrosamino group affect the compound’s stability under varying pH conditions, and what decomposition pathways should be prioritized for monitoring?

- Methodological Answer :

- pH-dependent stability : Nitroso groups undergo hydrolysis in acidic conditions (pH < 4) to form nitrous acid and butylamine derivatives. In alkaline media (pH > 9), ester saponification may occur.

- Decomposition products : Use LC-MS/MS to detect:

- N-nitrosamine derivatives (e.g., N-nitrosodibutylamine) via nitrosation side reactions.

- Acetic acid and 4-(butylamino)butanol from ester hydrolysis .

- Mitigation : Store at 2–8°C under inert gas (N₂/Ar) and avoid prolonged light exposure .

Q. What experimental strategies resolve discrepancies in chromatographic retention data (e.g., GC vs. HPLC) during purity assessment?

- Methodological Answer :

- Cross-column validation : Compare retention indices across GC columns (e.g., OV-1 vs. DB-1) and HPLC columns (C18 vs. phenyl-hexyl) to identify stationary phase interactions .

- Standard addition : Spike samples with certified reference materials (CRMs) to calibrate retention times.

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragment patterns to rule out co-eluting impurities .

Q. How can researchers assess the mutagenic potential of this compound using in vitro models?

- Methodological Answer :

- Ames test : Use Salmonella typhimurium strains TA98 and TA100 (± metabolic activation) to detect frameshift/base-pair mutations .

- Comet assay : Evaluate DNA damage in mammalian cell lines (e.g., HepG2) after 24-hour exposure.

- Dose-response modeling : Calculate IC₅₀ values and benchmark doses (BMD) for risk assessment .

Q. What synthetic modifications reduce N-nitrosamine formation during storage of nitroso-containing esters?

- Methodological Answer :

- Stabilizers : Add ascorbic acid (1–5 mM) or α-tocopherol to scavenge nitrosating agents.

- Packaging : Use amber glass vials with PTFE-lined caps to minimize light/oxygen exposure.

- Analytical controls : Implement quarterly LC-UV/vis monitoring at 230 nm (N=O absorbance) to track degradation .

Data Contradiction Analysis

Q. How should researchers address conflicting toxicity data between in vitro and in vivo studies for nitroso-containing esters?

- Methodological Answer :

- Meta-analysis : Compare results across platforms (e.g., ToxCast, PubChem) to identify assay-specific biases.

- Physiologically based pharmacokinetic (PBPK) modeling : Adjust for metabolic differences (e.g., hepatic CYP450 activity in rodents vs. humans).

- Dose extrapolation : Use allometric scaling to reconcile interspecies variations in toxicity thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.